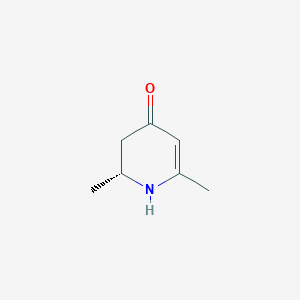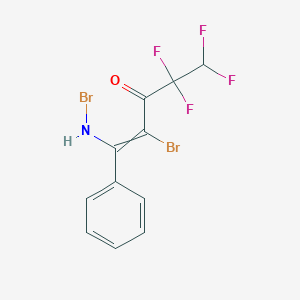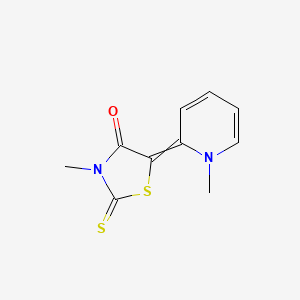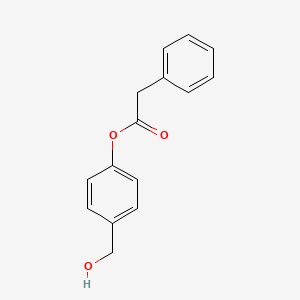![molecular formula C15H32OSi B12565314 (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one CAS No. 178424-89-0](/img/structure/B12565314.png)
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is a complex organic compound characterized by its unique structural features. This compound contains a silyl group, which is a silicon-containing functional group, and a heptan-3-one backbone. The presence of the silyl group imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Silyl Group: The silyl group is introduced through a reaction between a suitable silicon-containing reagent, such as chlorodimethylsilane, and an appropriate alcohol or alkyl halide.
Coupling with Heptan-3-one: The silyl group is then coupled with heptan-3-one using a coupling reagent like lithium diisopropylamide (LDA) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
(2S,3S)-3-((dimethyl(2,3-dimethylbutan-2-yl)silyl)methyl)butan-2-ol: A similar compound with a different backbone structure.
2,3-Dimethylbutane: A structurally related compound with different functional groups.
Uniqueness
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is unique due to its specific stereochemistry and the presence of the silyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
178424-89-0 |
|---|---|
分子式 |
C15H32OSi |
分子量 |
256.50 g/mol |
IUPAC名 |
(4S)-4-[2,3-dimethylbutan-2-yl(dimethyl)silyl]heptan-3-one |
InChI |
InChI=1S/C15H32OSi/c1-9-11-14(13(16)10-2)17(7,8)15(5,6)12(3)4/h12,14H,9-11H2,1-8H3/t14-/m0/s1 |
InChIキー |
GGQQPCFXJQWILA-AWEZNQCLSA-N |
異性体SMILES |
CCC[C@@H](C(=O)CC)[Si](C)(C)C(C)(C)C(C)C |
正規SMILES |
CCCC(C(=O)CC)[Si](C)(C)C(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


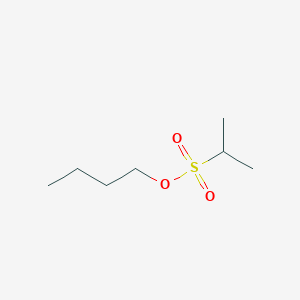
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
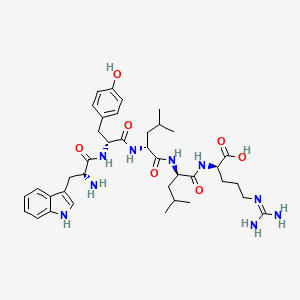
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
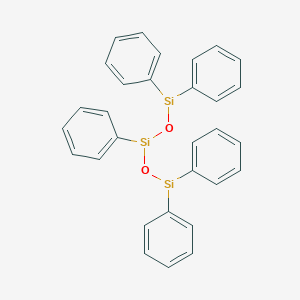

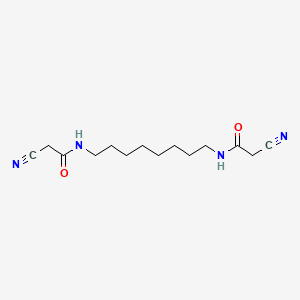
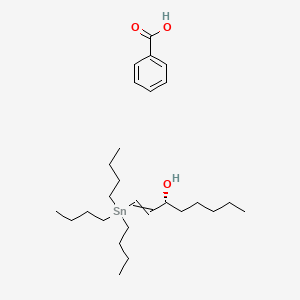
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
